molecular formula C12H15Cl2NO B1388793 3-(2,4-Dichloro-3,5-dimethylphenoxy)pyrrolidine CAS No. 946681-98-7

3-(2,4-Dichloro-3,5-dimethylphenoxy)pyrrolidine

Cat. No. B1388793
M. Wt: 260.16 g/mol
InChI Key: JVLXGRRAAAWLKM-UHFFFAOYSA-N
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Description

“3-(2,4-Dichloro-3,5-dimethylphenoxy)pyrrolidine”, also known as DCDP, is a synthetic compound primarily used in scientific research. It has a molecular weight of 260.16 and a molecular formula of C12H15Cl2NO .


Molecular Structure Analysis

The molecular structure of “3-(2,4-Dichloro-3,5-dimethylphenoxy)pyrrolidine” is represented by the formula C12H15Cl2NO . This indicates that the compound contains 12 carbon atoms, 15 hydrogen atoms, 2 chlorine atoms, 1 nitrogen atom, and 1 oxygen atom.

Safety And Hazards

The specific safety and hazard information for “3-(2,4-Dichloro-3,5-dimethylphenoxy)pyrrolidine” is not provided in the search results. As a synthetic compound used in research, it should be handled with appropriate safety precautions .

properties

IUPAC Name

3-(2,4-dichloro-3,5-dimethylphenoxy)pyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15Cl2NO/c1-7-5-10(12(14)8(2)11(7)13)16-9-3-4-15-6-9/h5,9,15H,3-4,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVLXGRRAAAWLKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1Cl)C)Cl)OC2CCNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501243210
Record name 3-(2,4-Dichloro-3,5-dimethylphenoxy)pyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501243210
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2,4-Dichloro-3,5-dimethylphenoxy)pyrrolidine

CAS RN

946681-98-7
Record name 3-(2,4-Dichloro-3,5-dimethylphenoxy)pyrrolidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=946681-98-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(2,4-Dichloro-3,5-dimethylphenoxy)pyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501243210
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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